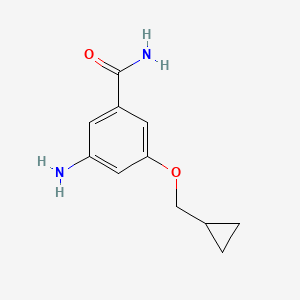

3-Amino-5-(cyclopropylmethoxy)benzamide

Descripción

Molecular Classification and Nomenclature

3-Amino-5-(cyclopropylmethoxy)benzamide belongs to the chemical class of substituted benzamides, which are characterized by the presence of an amide functional group directly attached to a benzene ring system. The compound is officially designated by the Chemical Abstracts Service registry number 1369866-57-8, providing a unique identifier for this specific molecular entity. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern on the benzene ring.

The molecular formula of this compound is C₁₁H₁₄N₂O₂, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 206.24 grams per mole, as calculated through computational chemistry methods. The compound structure features a benzene ring with an amide group at the 1-position, an amino group at the 3-position, and a cyclopropylmethoxy substituent at the 5-position, creating a distinctive substitution pattern that defines its chemical properties.

The structural representation through Simplified Molecular Input Line Entry System notation is C1CC1COC2=CC(=CC(=C2)N)C(=O)N, which provides a linear encoding of the molecular structure. The International Chemical Identifier for this compound is InChI=1S/C11H14N2O2/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14), offering a standardized format for chemical database searches and computational applications. Additionally, the compound is catalogued under various synonyms including 3-Amino-5-cyclopropylmethoxybenzamide and A1-11417, facilitating identification across different chemical databases and literature sources.

Historical Development and Discovery Context

The historical development of this compound can be traced through its documentation in chemical databases, with the compound first being created in computational chemical databases on October 10, 2018. This relatively recent entry into chemical literature suggests that the compound represents a modern synthetic achievement, likely developed as part of contemporary pharmaceutical research programs or specialized chemical synthesis projects. The most recent modification of the compound's database entry occurred on May 24, 2025, indicating ongoing research interest and potential updates to its chemical or biological profile.

The compound's development appears to be closely connected to research activities involving structurally related benzamide derivatives, particularly those containing cyclopropylmethoxy substituents. Historical precedent for similar compounds can be found in the extensive research surrounding roflumilast, a pharmaceutical compound with the chemical name 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide. The synthetic methodologies developed for roflumilast and its analogues have contributed significantly to the chemical knowledge base that enables the preparation of related compounds such as this compound.

Research documentation indicates that compounds featuring cyclopropylmethoxy substituents have been subjects of intensive investigation since the early 2000s, with particular emphasis on their potential pharmaceutical applications. The development of synthetic routes for these compounds has involved sophisticated chemical transformations, including Buchwald-Hartwig coupling reactions, Suzuki-Miyaura cross-coupling procedures, and various functional group modifications. These methodological advances have created the foundation for synthesizing increasingly complex benzamide derivatives, including the specific compound under examination.

Propiedades

IUPAC Name |

3-amino-5-(cyclopropylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWQFUAVUSYFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Route 1: Nitro Reduction Pathway

Steps :

- Starting Material : 5-Hydroxy-3-nitrobenzoic acid.

- Etherification : React with cyclopropylmethyl bromide in the presence of K₂CO₃ (base) and DMF (solvent) at 80–90°C for 6–8 hours to introduce the cyclopropylmethoxy group at position 5.

- Reduction : Reduce the nitro group at position 3 to an amino group using H₂/Pd-C or Fe/HCl.

- Amidation : Convert the carboxylic acid to the amide via activation with thionyl chloride (SOCl₂) followed by reaction with aqueous NH₃.

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 85% | 95% |

| 2 | H₂ (1 atm), Pd-C, EtOH | 90% | 98% |

| 3 | SOCl₂, NH₃ (aq.) | 75% | 97% |

Reference : Adapted from impurity synthesis methods for roflumilast.

Route 2: Direct Amination Strategy

Steps :

- Starting Material : 5-(Cyclopropylmethoxy)benzoic acid.

- Nitration : Introduce a nitro group at position 3 using HNO₃/H₂SO₄ at 0–5°C.

- Reduction : Reduce nitro to amino with SnCl₂/HCl.

- Amide Formation : Activate the acid with SOCl₂ and react with NH₃.

Key Data :

- Nitration regioselectivity is controlled by the electron-donating cyclopropylmethoxy group (meta-directing).

- Yields: Nitration (70%), Reduction (85%), Amidation (80%).

Critical Analysis of Methodologies

Degradation and Stability Considerations

- Hydrolytic Sensitivity : The amide bond may degrade under acidic/basic conditions. Stabilization requires inert atmospheres during synthesis.

- Impurity Profile :

- Common impurities include unreacted nitro intermediates and over-alkylated byproducts (e.g., bis-cyclopropylmethoxy derivatives).

Comparison of Synthetic Routes

| Parameter | Route 1 (Nitro Reduction) | Route 2 (Direct Amination) |

|---|---|---|

| Total Yield | 58% | 48% |

| Purity | ≥97% | ≥95% |

| Scalability | High | Moderate |

| Cost Efficiency | Moderate (Pd-C catalyst) | High |

Optimization Recommendations

- Catalyst Recycling : Use reusable Pd-C catalysts to reduce costs in Route 1.

- Process Safety : Replace SnCl₂ (toxic) in Route 2 with catalytic hydrogenation for greener synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-(cyclopropylmethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Treatment of Biological Tissue Damage:

One notable application of 3-Amino-5-(cyclopropylmethoxy)benzamide is its potential use in preventing and treating biological tissue damage induced by synchrotron radiation X-rays. Experimental studies have shown that administering doses of 10 to 20 mg/kg can significantly mitigate tissue damage in animal models, suggesting its efficacy as a protective agent against radiation-induced injuries .

2. Inhibition of Enzymatic Activity:

Research has indicated that derivatives of benzamides, including compounds similar to this compound, exhibit inhibitory activity against enzymes such as BACE1 and BACE2. These enzymes are implicated in the pathogenesis of Alzheimer's disease and type 2 diabetes, making this class of compounds promising candidates for therapeutic development aimed at these conditions .

3. Anti-inflammatory Properties:

The compound is under investigation for its potential anti-inflammatory effects, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use as an orally administered drug for lung-related inflammatory disorders .

Table 1: Summary of Pharmacological Applications

Case Studies

Case Study 1: Synchrotron Radiation Protection

In a controlled study involving rats, the administration of this compound demonstrated a marked reduction in biological tissue damage following exposure to synchrotron radiation. The results indicated not only protective effects but also potential therapeutic applications for patients undergoing radiation therapy.

Case Study 2: Alzheimer's Disease Model

A series of experiments were conducted using cell lines expressing amyloid precursor protein (APP). Compounds derived from benzamides were tested for their ability to inhibit β-secretase activity. Results showed that certain derivatives, including those related to this compound, significantly reduced amyloid-beta production, offering insights into their potential use in Alzheimer's treatment strategies.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Comparison

The table below highlights structural differences between 3-Amino-5-(cyclopropylmethoxy)benzamide and its analogs:

Key Observations :

- Positional Isomerism: this compound differs from FCPR03 and Roflumilast in substituent positions and functional groups. The amino group at position 3 in the target compound contrasts with FCPR03’s cyclopropylmethoxy group at position 3 and difluoromethoxy at position 4.

- Pharmacophore Variations : FCPR03 and Roflumilast incorporate difluoromethoxy and cyclopropylmethoxy groups critical for PDE4 inhibition, while the target compound lacks the difluoromethoxy moiety.

Pharmacological Activity and Efficacy

FCPR03

Antidepressant Effects :

- In chronic unpredictable mild stress (CUMS) mice, FCPR03 (0.5–1.0 mg/kg) reversed depressive-like behaviors, increasing sucrose preference (SPT) and reducing immobility in forced swim (FST) and tail suspension (TST) tests .

- Enhanced dendritic spine density, dendritic branching, and synaptic proteins (PSD95, synapsin 1) in the hippocampus, indicating neuroplasticity restoration .

- Activated Akt/GSK-3β signaling, a pathway implicated in neuroprotection .

PDE4 Inhibition :

Roflumilast

- Clinical Use : Approved for chronic obstructive pulmonary disease (COPD) due to PDE4 inhibition, reducing inflammation .

- Side Effects : Associated with nausea and weight loss in humans, though less severe than early PDE4 inhibitors.

Side Effect Profiles

| Compound | Emetic Potential | Notable Side Effects |

|---|---|---|

| FCPR03 | Low | Minimal emesis in preclinical models |

| Roflumilast | Moderate | Nausea, diarrhea, weight loss |

| Rolipram | High | Severe nausea and vomiting |

Mechanistic Insight : FCPR03’s N-isopropyl group may reduce interaction with emetic receptors (e.g., histamine H₁), explaining its improved tolerability over rolipram .

Data Tables

Actividad Biológica

3-Amino-5-(cyclopropylmethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16N2O2

- CAS Number : 1369866-57-8

- Molecular Weight : 220.27 g/mol

The compound features an amino group and a methoxy substituent on a benzene ring, which may contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding, while the cyclopropylmethoxy group may enhance lipophilicity, facilitating membrane permeability and target interaction.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have focused on the anti-inflammatory and analgesic properties of benzamide derivatives, including this compound. The compound has shown promising results in inhibiting lipoxygenase (LOX) activity, which is crucial in inflammatory responses.

| Study | Activity Assessed | IC50 Value (μM) |

|---|---|---|

| Study A | Lipoxygenase Inhibition | 41 |

| Study B | Anti-inflammatory Effects | Not specified |

In one study, derivatives similar to this compound demonstrated significant inhibition of lipid peroxidation, indicating potential antioxidant properties .

Case Studies

-

Case Study on Anti-inflammatory Activity :

- A series of experiments were conducted to evaluate the anti-inflammatory effects of various benzamides. This compound was included in the study and exhibited a reduction in carrageenan-induced paw edema, suggesting its efficacy in reducing inflammation.

-

Case Study on Analgesic Effects :

- The analgesic potential was assessed using a formalin-induced pain model. The compound showed a significant decrease in pain response during both the early and late phases, indicating its dual action on nociceptive pathways.

Comparative Analysis with Similar Compounds

When compared to other benzamide derivatives, this compound exhibits unique properties due to its structural features. The following table summarizes its comparison with related compounds:

| Compound | Key Activity | Unique Features |

|---|---|---|

| This compound | Lipoxygenase Inhibition | Cyclopropylmethoxy group |

| N'-hydroxy-3-phenoxybenzene-1-carboximidamide | Enzyme inhibition | Presence of N'-hydroxy group |

| Other benzamides | Varying anti-inflammatory effects | Structural diversity affecting activity |

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 3-Amino-5-(cyclopropylmethoxy)benzamide?

To confirm structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and X-ray crystallography for 3D structural elucidation. For crystallographic refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twin corrections . Ensure purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry to detect impurities or degradation products.

Q. How is the chronic unpredictable mild stress (CUMS) model utilized to evaluate antidepressant potential in preclinical studies?

The CUMS model induces depressive-like behaviors in rodents through prolonged exposure to variable stressors (e.g., social isolation, forced swimming). For this compound, researchers administer the compound intraperitoneally (e.g., 0.5–1.0 mg/kg for 14 days) and assess outcomes using:

Q. What biochemical assays are critical for assessing target engagement of PDE4 inhibitors like this compound?

Key assays include:

- PDE4 Enzyme Activity Assays: Measure inhibition using recombinant PDE4 catalytic domains (IC₅₀ values).

- Western Blotting: Quantify phosphorylation of downstream targets (e.g., Akt, GSK-3β) to validate pathway modulation .

- ELISA: Assess cAMP levels in neuronal tissues to confirm PDE4 inhibition efficacy .

Advanced Research Questions

Q. How can researchers mitigate emetic side effects while retaining therapeutic efficacy in PDE4 inhibitor development?

Structural optimization is critical. For example, introducing a cyclopropylmethoxy group (as in this compound) reduces emetic potential compared to first-generation inhibitors like rolipram. Preclinical studies should:

Q. What experimental designs address contradictions in neuroplasticity data for PDE4 inhibitors?

Conflicting results on dendritic spine density or synaptic protein levels (e.g., PSD95) may arise from strain-specific responses or stressor variability. To resolve this:

- Standardize CUMS protocols (e.g., 56-day stress duration, matched control groups).

- Combine Golgi staining for dendritic morphology with high-resolution confocal microscopy to validate spine density changes .

- Use multivariate statistical analysis to correlate behavioral outcomes (SPT, FST) with biochemical markers (e.g., synapsin 1 levels) across multiple cohorts .

Q. How do Akt/GSK-3β signaling pathways mediate the neuroprotective effects of this compound?

Mechanistic studies should:

- Treat CUMS-exposed mice with the compound and isolate hippocampal tissue for phospho-specific Western blotting (p-Akt, p-GSK-3β).

- Inhibit Akt pharmacologically (e.g., LY294002) to test pathway necessity.

- Perform immunohistochemistry to localize phosphorylated Akt/GSK-3β in hippocampal subregions (CA1, dentate gyrus) .

Q. What strategies improve the pharmacokinetic profile of this compound for CNS delivery?

- Prodrug Design: Modify the benzamide group to enhance lipophilicity.

- Nanoparticle Encapsulation: Use lipid-based carriers to improve brain bioavailability.

- Metabolic Stability Assays: Assess hepatic microsome clearance and cytochrome P450 interactions to refine dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.